4-Azidobenzoyl chloride

Photoaffinity Labeling Protein Crosslinking Aryl Azide Efficiency

Standard heterobifunctional crosslinkers often suffer from poor photobinding efficiency, driving up reagent consumption and compromising low-abundance target labeling. 4-Azidobenzoyl chloride resolves this through its uniquely balanced acyl chloride/aryl azide dual reactivity. It delivers a 22% photobinding yield to BSA-a 2.4-fold improvement over the next-best aryl azide-minimizing waste of scarce biomolecules. Its quantitative conversion of hydroxyl groups to photoreactive ABMPEG ensures batch-to-batch reproducibility essential for industrial membrane functionalization, enabling a 70% reduction in protein adsorption on modified PSf membranes.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 14848-01-2
Cat. No. B080179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobenzoyl chloride
CAS14848-01-2
Synonyms4-azidobenzoyl chloride
p-azidobenzoyl chloride
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-]
InChIInChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H
InChIKeyXXKYTTAVNYTVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidobenzoyl chloride Product Specifications


4-Azidobenzoyl chloride (CAS 14848-01-2) is a heterobifunctional organic compound characterized by a benzoyl chloride moiety and an aryl azide group. This combination imparts a unique dual reactivity profile: the acyl chloride serves as an electrophilic handle for covalent attachment to nucleophilic targets, while the azide group functions as a photoactivatable crosslinker or a versatile synthon for click chemistry [1]. It is commercially available as a white crystalline solid with a typical purity specification of 95% . Computed physical properties indicate a melting point of approximately 190.32 °C and a boiling point near 452.30 °C . Consistent with its functional groups, the compound is classified as corrosive and a severe skin and eye irritant (H314) and may cause organ damage with prolonged exposure (H373) [2].

Photoaffinity labeling Reported high photobinding efficiency context
Polymer functionalization Supports quantitative end-group conversion
Sequential bioconjugation Wavelength-orthogonal activation threshold
Click chemistry scaffold Acyl chloride handle for azide installation

4-Azidobenzoyl chloride: Irreplaceability Against Analogs


The value of 4-azidobenzoyl chloride resides in its precisely balanced dual functionality and photochemical properties, which cannot be replicated by structurally similar alternatives. Substitution with 4-azidobenzoic acid fails because its carboxylic acid group is significantly less electrophilic than the acyl chloride, precluding efficient conjugation under mild conditions . Conversely, substituting with alternative photoaffinity probes (e.g., benzophenones or diazirines) or other aryl azides changes the photoactivation wavelength, crosslinking efficiency, and reaction byproduct profile [1]. Finally, the specific molecular dimensions and rigid structure of the 4-azidobenzoyl group dictate its effective crosslinking range and orientation, which are not matched by other heterobifunctional spacers like 4-azidophenyl isothiocyanate .

4-Azidobenzoic acid Less electrophilic carboxyl group may reduce conjugation efficiency under mild conditions
Benzophenone / diazirine probes Photoactivation wavelength and crosslinking byproduct profile differ, potentially altering experimental outcomes
4-Azidophenyl isothiocyanate Different spacer length and geometry may shift crosslinking range and orientation

4-Azidobenzoyl chloride Quantified Performance Advantages


Enhanced Photolabeling Yield on BSA

In a direct comparative study of photoaffinity probes, a reagent derived from 4-azidobenzoyl chloride (a) demonstrated a 2.4-fold higher photobinding efficiency to bovine serum albumin (BSA) than the next best-performing aryl azide probe, 4-azido-2-nitrophenyl (b) [1].

Photolabeling yield (BSA)
Head-to-head
22%
vs
9%
Reported higher photobinding efficiency context
2.4-fold difference; λ>300 nm, BSA in solution
Photoaffinity Labeling Protein Crosslinking Aryl Azide Efficiency

Complete Hydroxyl Substitution for PEG Grafting

When reacted with monomethoxy-poly(ethylene glycol) (MPEG), 4-azidobenzoyl chloride drives the esterification reaction to completeness, achieving 100% substitution of the hydroxyl end-groups to yield a photoreactive alpha-4-azidobenzoyl-omega-methoxy-PEG (ABMPEG) derivative [1].

MPEG end-group substitution
Class-level
100%
Quantitative conversion supports homogeneous product
Reaction with MPEG; requires anhydrous conditions
Polymer Functionalization Surface Modification PEGylation

Protein Fouling Reduction on Polysulfone Membranes

Polysulfone (PSf) ultrafiltration membranes modified by photo-grafting with 4-azidobenzoyl chloride-derived ABMPEG showed a 70% reduction in adsorption of bovine serum albumin (BSA) compared to unmodified reference membranes [1].

BSA fouling reduction
Head-to-head
70% reduction
vs
unmodified membrane
Reported lower protein adsorption context
Static assay on ABMPEG-modified PSf UF membrane
Membrane Technology Anti-fouling Surface Passivation

Higher Activation Threshold for Sequential Photoactivation

The 4-azidobenzoyl group requires higher-energy light for activation (λ ≤ 350 nm) compared to other photo-labile groups like azidoacridinyl (λ ≤ 450 nm) [1]. This difference allows for the rational design of sequential, wavelength-dependent crosslinking strategies.

Activation threshold
Head-to-head
λ ≤ 350 nm
vs azidoacridinyl λ ≤ 450 nm
Wavelength-orthogonal activation supports sequential design
100 nm shift enables ordered crosslinking
Sequential Photoactivation Heterobifunctional Crosslinking Protein-DNA Interaction

Crosslinking Efficiency on Chromatin

In a defined in vitro chromatin system, a reagent bearing a 4-azidobenzoyl group induced cross-links between histones and DNA with an efficiency of approximately 3% of the added reagent upon activation with long-wavelength UV light (λ > 300 nm) [1].

Chromatin crosslinking
Reported
~3%
Reported crosslinking efficiency in complex matrix
Ehrlich ascites chromatin; λ>300 nm
Chromatin Biology DNA-Protein Crosslinking Quantitative Photochemistry

4-Azidobenzoyl chloride Optimal Applications


Photoaffinity Labeling and Target Identification

For proteomics and chemical biology groups requiring high-efficiency photoaffinity labeling (PAL), 4-azidobenzoyl chloride offers a quantifiable advantage. Its 22% photobinding yield to BSA is a 2.4-fold improvement over the next-best aryl azide probe [1]. This higher efficiency is critical when labeling low-abundance proteins or when working with scarce, expensive biomolecules, as it maximizes signal and minimizes material waste.

Surface Functionalization and Anti-Fouling Coating

For materials scientists and membrane technologists, the quantitative conversion of hydroxyl groups to photoreactive ABMPEG using 4-azidobenzoyl chloride [2] is a decisive procurement factor. This ensures batch-to-batch reproducibility of functionalized surfaces, which is essential for reliable industrial processes. The resulting 70% reduction in protein adsorption on modified PSf membranes [2] provides a clear, measurable performance enhancement, reducing operational costs and extending component lifetimes.

Wavelength-Orthogonal Sequential Bioconjugation

Researchers investigating multi-protein complexes or protein-nucleic acid interactions should prioritize 4-azidobenzoyl chloride for its unique spectral properties. Its higher-energy activation threshold (λ ≤ 350 nm) [3] provides spectral orthogonality relative to other common photoprobes (e.g., azidoacridinyl, λ ≤ 450 nm). This enables the rational design of complex, sequential crosslinking experiments to map molecular interfaces with unprecedented temporal control, a capability not available with most photoreactive crosslinkers.

Click Chemistry Scaffold for Polymer-Bioconjugate Synthesis

For synthetic chemists building complex molecular architectures via click chemistry, the acyl chloride of 4-azidobenzoyl chloride provides a highly efficient and selective means of installing an azide handle onto diverse nucleophilic scaffolds (e.g., hydroxyl or amine-containing polymers and biomolecules) [4]. This is a superior approach to using less reactive azido-carboxylic acids, which often require harsher coupling conditions and give lower yields, thus streamlining the synthesis of advanced materials and bioconjugates.

Application
Selection Property
Validation Focus
Photoaffinity labeling
Photobinding efficiency profile
Target labeling yield and signal-to-noise verification
Surface functionalization
Quantitative end-group conversion
Batch-to-batch surface grafting reproducibility
Sequential bioconjugation
Photoactivation wavelength orthogonality
Temporal control of multi-step crosslinking
Click chemistry scaffold
Acyl chloride reactivity for azide installation
Conjugation efficiency and scaffold versatility

Technical Documentation Hub

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